4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride
CAS No.:
Cat. No.: VC13768938
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride -](/images/structure/VC13768938.png)
Specification
Molecular Formula | C6H10Cl2N2S |
---|---|
Molecular Weight | 213.13 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C6H8N2S.2ClH/c1-2-7-3-5-6(1)9-4-8-5;;/h4,7H,1-3H2;2*1H |
Standard InChI Key | PKXOIYRWBPXYGM-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1SC=N2.Cl.Cl |
Canonical SMILES | C1CNCC2=C1SC=N2.Cl.Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tetrahydrothiazolopyridine derivatives typically involves cyclization reactions. For the [4,5-c] isomer, a plausible route involves:
-
Cyclization of 4-aminopyridine precursors with sulfur-containing reagents.
-
Reductive hydrogenation to saturate the pyridine ring.
A patent (US8058440B2) outlines a related process for thiazolo[5,4-c]pyridine derivatives, which may be adapted for the [4,5-c] isomer :
-
Cyclization: Reacting 4-piperidone with sulfur and cyanamide in the presence of p-toluenesulfonic acid.
-
Bromination: Using alkyl nitrites and hydrogen bromide to introduce bromine at position 2.
-
Methylation: Formaldehyde and triacetoxysodium borohydride add a methyl group at position 5.
-
Hydrolysis: Alkaline hydrolysis of the nitrile group to carboxylic acid, followed by HCl treatment to form the hydrochloride salt .
For the dihydrochloride form, an additional protonation step may be employed, though specific details remain proprietary.
Optimization and Challenges
-
Solvent selection: Aromatic hydrocarbons like toluene improve reaction yields .
-
Catalysts: Secondary amines (e.g., piperidine) accelerate cyclization.
-
Purification: Crystallization from ethanol or acetonitrile ensures high purity (>97%) .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Sulfur, cyanamide, p-toluenesulfonic acid | 65–75 |
Bromination | CuBr₂, alkyl nitrite | 70–80 |
Hydrolysis | LiOH, ethanol, 50°C | 85–90 |
Salt formation | HCl in ethanol | 95 |
Pharmacological Applications
Factor Xa Inhibition
Structural analogs, such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, exhibit potent factor Xa (fXa) inhibitory activity . The [4,5-c] isomer likely shares this mechanism due to:
-
Hydrogen bonding: The protonated amine interacts with Asp189 in the fXa active site.
-
Hydrophobic interactions: The thiazole ring occupies the S4 pocket, enhancing binding affinity .
Table 2: Comparative Biological Activity
Compound | IC₅₀ (nM) | Oral Bioavailability (Rat) |
---|---|---|
[5,4-c] isomer (Edoxaban intermediate) | 2.1 | 45% |
Hypothetical [4,5-c] analog | Data pending | Data pending |
Physicochemical Properties
Solubility: High aqueous solubility (>50 mg/mL) due to dihydrochloride salt formation .
Melting Point: Estimated 201–205°C (analogous to monohydrochloride derivatives) .
Stability: Stable under ambient conditions but hygroscopic; storage in desiccators recommended.
Challenges and Future Directions
-
Stereochemical control: The saturated ring introduces stereocenters, necessitating enantioselective synthesis.
-
Toxicity profiling: Limited data exist on long-term safety; preclinical studies are needed.
-
Formulation: Salt forms may require co-crystallization techniques to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume